molecular formula C20H27N3O2S B6489548 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine CAS No. 1358738-78-9

3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine

Cat. No.: B6489548
CAS No.: 1358738-78-9
M. Wt: 373.5 g/mol
InChI Key: BVOYVPCVSXIWAY-UHFFFAOYSA-N
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Description

3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyrazine: Similar structure but with a pyrazine ring.

Uniqueness

The uniqueness of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-6-tert-butylsulfonylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-20(2,3)26(24,25)19-10-9-18(21-22-19)23-13-11-17(12-14-23)15-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOYVPCVSXIWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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